molecular formula C10H14FNO2 B12982327 1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine

1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine

Cat. No.: B12982327
M. Wt: 199.22 g/mol
InChI Key: AKJHLVFBEFAKPX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine is an organic compound with the molecular formula C10H14FNO2 It is a derivative of phenethylamine, characterized by the presence of a fluoro and methoxy group on the benzene ring, and an additional methoxy group on the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Methoxylation: The resulting amine is then subjected to methoxylation using methanol and a catalyst like sulfuric acid to introduce the methoxy group on the ethanamine chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: Similar structure but lacks the additional methoxy group on the ethanamine chain.

    2-Fluoro-6-methoxybenzyl alcohol: Contains a hydroxyl group instead of an amine group.

    2-Fluoro-6-methoxyphenylacetic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

1-(2-Fluoro-6-methoxyphenyl)-2-methoxyethanamine is unique due to the presence of both fluoro and methoxy groups on the benzene ring, along with an additional methoxy group on the ethanamine chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14FNO2/c1-13-6-8(12)10-7(11)4-3-5-9(10)14-2/h3-5,8H,6,12H2,1-2H3

InChI Key

AKJHLVFBEFAKPX-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC=C1F)OC)N

Origin of Product

United States

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